2-Phenylethoxy-9-methyladenine
説明
Structure
3D Structure
特性
IUPAC Name |
9-methyl-2-(2-phenylethoxy)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-19-9-16-11-12(15)17-14(18-13(11)19)20-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYCPZWPSQAJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)OCCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163850 | |
| Record name | 2-Phenylethoxy-9-methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147951-59-5 | |
| Record name | 2-Phenylethoxy-9-methyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147951595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylethoxy-9-methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications
General Synthetic Strategies for 2-Phenylethoxy-9-methyladenine
The assembly of the this compound molecule can be approached through several strategic pathways, primarily involving the sequential functionalization of a pre-formed purine (B94841) core.
A cornerstone of purine chemistry is the application of nucleophilic substitution reactions to introduce a variety of functional groups onto the purine ring. In the context of this compound synthesis, a common strategy involves the displacement of a leaving group, typically a halogen, from the 2-position of a 9-methyladenine (B15306) precursor.
A plausible and widely utilized synthetic route commences with a commercially available or readily synthesized 2-halo-9-methylpurine, such as 2-chloro-9-methyladenine. The phenylethoxy moiety is then introduced via a nucleophilic substitution reaction. This is typically achieved by treating the 2-chloro-9-methyladenine with 2-phenylethanol (B73330) in the presence of a suitable base. The base, such as sodium hydride or another strong alkoxide-generating reagent, deprotonates the alcohol to form the more nucleophilic 2-phenylethoxide anion, which then attacks the electrophilic C2 carbon of the purine ring, displacing the chloride ion to yield the desired this compound.
This reaction is analogous to the synthesis of 9-ethyl-2-phenylethyloxy-8-substituted adenines, where a similar nucleophilic substitution is employed to introduce the phenylethoxy group. researchgate.net The efficiency of this reaction is dependent on factors such as the choice of solvent, reaction temperature, and the nature of the base used.
| Reactant 1 | Reactant 2 | Key Reagent/Condition | Product | Reaction Type |
|---|---|---|---|---|
| 2-Chloro-9-methyladenine | 2-Phenylethanol | Base (e.g., NaH) | This compound | Nucleophilic Aromatic Substitution |
To enhance reaction rates, improve yields, and promote greener chemical processes, advanced synthetic techniques such as microwave-assisted synthesis have been increasingly applied to the synthesis of heterocyclic compounds, including purine derivatives. Microwave irradiation can significantly reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.
In the synthesis of this compound, a microwave-assisted nucleophilic substitution reaction could be employed. The mixture of 2-chloro-9-methyladenine, 2-phenylethanol, and a suitable base in a microwave-compatible solvent can be subjected to microwave irradiation at a controlled temperature and pressure. This technique often leads to cleaner reactions with fewer byproducts, simplifying the purification process. The use of microwave assistance has been shown to be effective in various N- and O-alkylation reactions of heterocyclic scaffolds. researchgate.netresearchgate.net
Targeted Chemical Derivatization for Structure-Activity Studies
To explore the structure-activity relationships (SAR) of this compound, targeted chemical derivatizations are performed. These modifications focus on systematically altering specific parts of the molecule to understand their influence on biological activity.
The functionalization of the adenine (B156593) core, particularly at the 2-position, is a key area of research for modifying the biological properties of purine derivatives. The introduction of the phenylethoxy group is a prime example of such regioselective functionalization. The electronic nature of the purine ring makes the C2 and C6 positions susceptible to nucleophilic attack, especially when activated with a good leaving group.
Starting from 2-amino-6-chloropurine (B14584), regioselective alkylation at the N9 position can be achieved, followed by conversion of the 2-amino group into a leaving group (e.g., via diazotization followed by halogenation) to allow for the introduction of the phenylethoxy moiety. Alternatively, direct C-H functionalization techniques are emerging as powerful tools for the regioselective modification of the purine core, although these are often more complex.
The choice of the substituent at the 2-position is critical for the molecule's interaction with biological targets. For instance, in studies of related 9-substituted adenine derivatives, the introduction of lipophilic groups at the C2 position was found to be favorable for certain biological activities.
From a structure-activity relationship perspective, the 9-alkyl group can significantly influence the compound's affinity and selectivity for biological targets. For example, in a series of 9-alkyladenine derivatives, the nature of the substituent at the 9-position was shown to be a key determinant of their antagonist activity at adenosine (B11128) receptors. nih.gov The methyl group, in particular, can provide a balance of lipophilicity and steric bulk that may be optimal for fitting into a specific binding pocket.
| Molecular Position | Modification | Potential Influence on Activity |
|---|---|---|
| 2-Position | Introduction of Phenylethoxy Group | Modulates lipophilicity and potential for specific receptor interactions. |
| 9-Position | Introduction of Methyl Group | Affects overall molecular shape, solubility, and receptor binding affinity. Prevents formation of N9-ribosides. |
The synthesis of acyclic nucleoside analogues, where the sugar moiety is replaced by a flexible side chain, is a well-established strategy in the development of antiviral and anticancer agents. The preparation of acyclic analogues related to this compound would involve attaching a phenylethoxy-containing acyclic side chain to the N9 position of the adenine base.
A general approach for the synthesis of such analogues involves the condensation of the purine base with a pre-synthesized acyclic side chain that has a suitable leaving group. For instance, a phenylethoxy-modified alkyl halide or tosylate could be reacted with adenine or a 2-substituted adenine derivative in the presence of a base to form the N9-linked acyclic nucleoside analogue. Chemoenzymatic routes have also been explored for the stereoselective synthesis of the acyclic side chains. google.com These acyclic analogues offer greater conformational flexibility, which can be advantageous for interacting with viral or cellular enzymes. researchgate.net
Synthesis of Related Adenine and Nucleoside Analogues for Comparative Research
The synthesis of adenine and nucleoside analogues is a cornerstone of medicinal chemistry, providing essential tools for comparative research into biological pathways and for the development of new therapeutic agents. academie-sciences.fr A variety of synthetic strategies are employed to create diverse libraries of these compounds, allowing for systematic exploration of structure-activity relationships. These methodologies can be broadly categorized into chemical synthesis and biotransformation. mdpi.com
Chemical synthesis offers a versatile platform for producing unnatural nucleoside analogues. mdpi.com Key approaches described in the literature include the direct substitution of a preformed purine ring, the construction of the purine ring system from substituted pyrimidine (B1678525) or imidazole (B134444) precursors, and the modification of the sugar or sugar-like moiety. sci-hub.ru
One of the most common methods for preparing 9-substituted adenines involves the direct alkylation of the adenine ring or a related purine intermediate. sci-hub.ru For instance, N9-alkyl adenine derivatives can be readily prepared by the alkylation of corresponding 6-chloropurines with appropriate alkyl halides in the presence of a base like sodium hydride in dimethylformamide. This reaction typically yields the N9 isomer as the major product (70-85%), which can be separated from the minor N7 isomer by chromatography. Subsequent treatment with various amines allows for the introduction of diverse substituents at the 6-position. sci-hub.ru A similar strategy involves the alkylation of 2-amino-6-chloropurine to regioselectively yield 9-substituted intermediates, providing a route to 2,9-disubstituted adenine derivatives. sci-hub.ru
Another approach focuses on building the purine ring system from simpler heterocyclic precursors. This can involve starting from a substituted pyrimidine and constructing the imidazole ring, or conversely, starting with an imidazole derivative and building the pyrimidine ring. sci-hub.ru For example, John D. Sutherland et al. prepared adenine nucleoside analogs through a multi-step chemical reaction starting from imidazoles. mdpi.com These methods are particularly useful for introducing modifications at positions that are not easily accessible through direct substitution of the purine ring.
The synthesis of acyclic nucleoside analogues, where the sugar ring is replaced by a flexible chain, represents another important area of comparative research. An efficient synthesis of acyclic N7- and N9-adenine nucleosides has been achieved through the alkylation of adenine or N6-protected adenine with secondary carbon electrophiles. nih.gov This method allows for the direct introduction of versatile functional groups, such as allyl and ester groups, at the C-1 position of the acyclic side chain. nih.gov For example, the direct alkylation of adenine with 2-bromopent-4-enoic acid ethyl ester yields the C-1'-substituted N9-adenine acyclic nucleoside, adenine-9-yl-pent-4-enoic acid ethyl ester. nih.gov
Biotransformation methods utilize enzymes to catalyze the synthesis of nucleoside analogues, often under milder conditions and with fewer organic reagents than traditional chemical synthesis. mdpi.com Enrica Calleri has described the use of bioreactors with sequential nucleoside phosphorylases, such as uridine (B1682114) phosphorylase and purine nucleoside phosphorylase, to synthesize adenine nucleosides. mdpi.com This enzymatic approach can achieve high conversion rates and offers a more environmentally friendly alternative for producing certain analogues. mdpi.com
The table below summarizes various synthetic approaches used to generate adenine and nucleoside analogues for comparative studies.
| Analogue Type | Synthetic Approach | Key Reagents/Intermediates | Target Compounds/Derivatives | Reference |
|---|---|---|---|---|
| N9-Substituted Adenines | Direct Alkylation | 6-Chloropurine, Alkyl halides, Sodium hydride | Various N9-alkyl and N6,N9-disubstituted adenines | sci-hub.ru |
| Acyclic N9-Adenine Nucleosides | Direct Alkylation | Adenine, 2-bromopent-4-enoic acid ethyl ester | Adenine-9-yl-pent-4-enoic acid ethyl ester | nih.gov |
| Acyclic N7-Adenine Nucleosides | Coupling Reaction | N,N-dimethyl-N'-(9H-purin-6-yl)-formamidine, 2-bromopent-4-enoic acid ethyl ester | 2-[6-(dimethylaminomethyleneamino)-purin-7-yl]-pent-4-enoic acid ethyl ester | nih.gov |
| 2,9-Disubstituted Adenines | Alkylation of Substituted Purine | 2-Amino-6-chloropurine | 9-Substituted 2-amino-6-chloropurine intermediates | sci-hub.ru |
| Adenine Nucleosides | Biotransformation | Uridine phosphorylase, Purine nucleoside phosphorylase | Various adenine nucleosides | mdpi.com |
| 2'-Modified N6-Methyladenosines | Multi-step Chemical Synthesis | N6-methyladenosine | 2'-fluoro and 2'-methoxy N6-methyladenosine phosphoramidites | nih.gov |
| 3-Methyladenine Derivatives | Modification of 3-MA or 6-chloroadenine | 3-Methyladenine (3-MA), 6-chloroadenine, various amines and electrophiles | N-substituted and N,N-disubstituted 3-MA derivatives | nih.gov |
Modifications to the sugar moiety are also a critical strategy for developing nucleoside analogues. For instance, the synthesis of 2'-fluoro and 2'-methoxy N6-methyladenosine phosphoramidites has been reported, which can then be incorporated into oligonucleotides. nih.gov Such modifications are crucial for studying the effects of subtle structural changes on biological activity. Other research has focused on creating non-glycosidic derivatives that mimic the essential features of natural nucleosides. tandfonline.com An example is the synthesis of 4-hydroxy-3-(hydroxymethyl)butyl derivatives of nucleobases, which contain two hydroxyl groups corresponding to the 3'- and 5'-hydroxy groups of 2-deoxyribose. tandfonline.com
Systematic design and synthesis are often guided by the goal of targeting specific enzymes. Researchers have designed and synthesized numerous S-Adenosyl-l-methionine (SAM) analogues to inhibit SAM-dependent methyltransferases. nih.govacs.org One study involved synthesizing a series of adenosine analogues with substituents at the C6-amino group (N6) to probe the binding site of a specific DNA adenine methyltransferase. nih.gov This fragment-based approach, starting with known inhibitors and systematically modifying different parts of the molecule, has led to the development of more potent compounds. For example, starting from two parent compounds, a new adenosine analogue was designed with a 3-phenylpropyl moiety at the N6-amino group and a 3-(cyclohexylmethyl guanidine)-ethyl moiety at the sulfur atom, resulting in a significant increase in inhibitory potency against the target enzyme. acs.org
The table below details specific analogues synthesized for comparative research as inhibitors of a DNA Adenine Methyltransferase (CamA).
| Compound ID | Parent Compound | Modification | Resulting Potency Change (vs. Parent) | Reference |
|---|---|---|---|---|
| 11a (YD905) | 6e and 7 | Hybrid of a 3-phenylpropyl moiety at N6-amino group and a 3-(cyclohexylmethyl guanidine)-ethyl moiety at the sulfur atom. | 10x more potent than 6e; 5x more potent than 7. | nih.govacs.org |
| 11b (YD907) | 11a | Increased linker between guanidinium (B1211019) group and sulfur atom from 2-carbon (ethyl) to 3-carbon (propyl). | 1.8x reduced inhibition relative to 11a. | nih.govacs.org |
| 39 | Adenosine | Systematic design of 42 analogues with substituents at the C6-amino group. | Identified as a potent and selective inhibitor (IC50 ~ 0.4 µM). | nih.gov |
These examples highlight the iterative process of designing, synthesizing, and testing related analogues to build a comprehensive understanding of how specific chemical modifications influence biological function. The availability of diverse synthetic methodologies is crucial for fueling this comparative research.
Molecular Interactions and Biochemical Mechanisms of Action
Adenosine (B11128) Receptor Antagonism: Mechanistic Insights
2-Phenylethoxy-9-methyladenine (PEMA) has been identified as an antagonist of adenosine receptors. Its development stemmed from the observation that substituting the ribose moiety of N6-substituted adenosines, which are A1 receptor selective agonists, with a methyl group can create A1-selective antagonists. nih.gov Given that 2-phenylethoxyadenosine is a selective agonist for the A2 adenosine receptor, PEMA was synthesized to explore its potential as an A2 receptor antagonist. nih.gov
Discrimination of Adenosine Receptor Subtypes (e.g., A2a vs. A2b)
Research indicates that this compound (PEMA) can distinguish between subtypes of the A2 adenosine receptor. nih.govnih.gov Specifically, studies on guinea pig tissues have shown that PEMA is approximately 10-fold more potent at antagonizing the A2 receptor in coronary vessels compared to the A2 receptors in the aorta. nih.gov This suggests a selectivity for the A2a subtype, which is thought to be predominant in the coronary vasculature, over the A2b subtype, which is believed to be more prevalent in the aorta. nih.govphysiology.org However, PEMA does not appear to discriminate between A2 receptors in the coronary vessels and A1 receptors in the atria of guinea pigs, antagonizing both with similar potency. nih.gov This lack of selectivity between A1 and A2a receptors has also been noted in other studies. nih.gov
Quantitative Assessment of Receptor Affinity and Potency (e.g., pKB, Ki values)
The antagonist potency of this compound (PEMA) at adenosine receptors has been quantified using pKB values, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB). In guinea pig hearts, PEMA demonstrated a pKB of approximately 6.1 for its antagonism of both A1-mediated actions and A2-mediated coronary vasodilation. nih.gov In the guinea pig aorta, pharmacological analysis revealed a pKB value of 5.2 for A2 receptor antagonism. nih.govresearchgate.net
Interactive Table: pKB Values for this compound
| Tissue/Receptor | Species | pKB Value |
| A1 Receptor (Heart) | Guinea Pig | ~6.1 |
| A2 Receptor (Coronary Vessels) | Guinea Pig | ~6.1 |
| A2 Receptor (Aorta) | Guinea Pig | 5.2 |
Signaling Pathway Modulation (e.g., Inhibition of Forskolin-Stimulated cAMP Production)
Adenosine receptors are G-protein coupled receptors that modulate the activity of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP). nih.govahajournals.org A1 and A3 receptors typically couple to inhibitory G-proteins (Gi/o) to decrease cAMP production, while A2a and A2b receptors couple to stimulatory G-proteins (Gs) to increase cAMP levels. nih.govahajournals.org
As an antagonist, this compound would be expected to block the effects of adenosine receptor agonists on cAMP production. For instance, related adenine (B156593) derivatives have been shown to competitively antagonize the inhibition of forskolin-stimulated cAMP production mediated by A3 receptor agonists. nih.govresearchgate.net Forskolin is a direct activator of adenylyl cyclase, and its effects can be modulated by G-protein coupled receptor activation. nih.govnih.gov Antagonists at A2a and A2b receptors would block the agonist-induced stimulation of cAMP production. researchgate.net
Competitive Antagonism Mechanisms at Adenosine Receptors
Studies on related adenine derivatives suggest a competitive mechanism of antagonism at adenosine receptors. nih.gov For example, Schild analysis of the inhibitory effects of 'reversine', a 2-substituted adenine derivative, on the functional effects of a selective A3 receptor agonist confirmed it to be a competitive antagonist. nih.govresearchgate.net This competitive action implies that the antagonist binds to the same site as the endogenous agonist, adenosine, thereby preventing receptor activation.
Interactions with Other Biological Targets and Enzymes
Influence on Adenylate Cyclase Activity by Related Derivatives
While the primary action of this compound is as an adenosine receptor antagonist, it is important to consider the potential for related compounds to interact directly with components of the signaling pathway, such as adenylyl cyclase. Some 9-alkyladenine and modified adenosine derivatives have been observed to inhibit adenylyl cyclase activity, likely through interactions with the allosteric "P" site of the enzyme. nih.gov This is a distinct mechanism from receptor-mediated inhibition. nih.gov For instance, certain 9-methyladenine (B15306) derivatives have shown inhibitory effects on adenylyl cyclase that are attributed to this "P" site interaction. nih.gov
Purine (B94841) Derivatives as Probes for Kinase Inhibition
Purine derivatives, a class of molecules that includes this compound, represent a significant scaffold in the design of kinase inhibitors. imtm.cz The dysregulation of kinases is a known factor in various pathological processes, including carcinogenesis, making them a key target for therapeutic intervention. imtm.cz The core purine structure is a versatile foundation for developing ligands that can target a wide array of biological entities. imtm.cz
The introduction of various substituents at the C-2, C-6, and N-9 positions of the purine ring has been extensively explored to enhance binding affinity and selectivity towards specific kinases. imtm.cz This strategic modification allows for the development of compounds that can act as potent and selective inhibitors. For instance, certain 2,6,9-trisubstituted purine derivatives have been identified as powerful tyrosine kinase inhibitors, affecting cyclin-dependent kinases (CDKs), Src, and VEGFR2, all of which are relevant targets in cancer therapy. imtm.cz Other derivatives have demonstrated potent and selective inhibition of CDK2. imtm.cz
Adenine derivatives, in particular, are valuable as pharmacological tools for investigating biochemical processes such as kinase inhibition. nih.gov The structural modifications on the purine ring, such as those seen in this compound, can confer specific biological activities, including the potential to interact with and inhibit various enzymes like kinases, thereby influencing different signaling pathways. ontosight.ai
Table 1: Examples of Purine Derivatives and their Kinase Inhibition Activity
| Compound | Target Kinase(s) | Biological Significance | Reference |
| 2,6,9-trisubstituted purine derivative (unspecified) | Cyclin-dependent kinases (CDKs), Src, VEGFR2 | Potent tyrosine kinase inhibitor with relevance to cancer therapy. | imtm.cz |
| 2,6,9-trisubstituted purine derivative (unspecified) | CDK2 | Potent and selective CDK2 inhibitor. | imtm.cz |
| 2,6,9-trisubstituted purine derivatives I–III | Bcr-Abl | Enhanced inhibition of Bcr-Abl, with compound III showing selectivity over other kinases like BTK and CDK-2. | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Potential for Modulation of Nucleic Acid Interactions
The structure of this compound, as a purine derivative, suggests a potential for interaction with nucleic acids. Small molecules can bind to DNA through several mechanisms, including groove binding, intercalation, and alkylation. atdbio.com While specific studies on the direct interaction of this compound with nucleic acids are not detailed in the provided search results, the general principles of purine derivative interactions can be considered.
Covalent modifications of nucleobases, such as N6-methyladenine (m6A), are known to affect the epigenetic regulation of gene expression by modulating the interactions between nucleic acids and proteins. nih.gov These modifications can influence a variety of molecular processes, including mRNA transcription, splicing, export, translation, and degradation. nih.gov The methylation of adenine at different positions can lead to various isomers, with 9-methyladenine being a notable example. researchgate.net
The interaction of small molecules with DNA can be highly specific. For instance, minor groove binders often consist of heterocyclic or aromatic hydrocarbon rings that fit into the minor groove of DNA, displacing water molecules. atdbio.com The chemical nature of the substituents on the purine ring plays a crucial role in determining the binding mode and affinity. For example, the 2-amino group of guanine (B1146940) can sterically hinder the binding of certain molecules to the minor groove of G·C base pairs, leading to a preference for AT-rich regions. atdbio.com
While the provided information does not explicitly detail the modulation of nucleic acid interactions by this compound, its structural similarity to naturally occurring and synthetic purine derivatives that do interact with DNA and RNA suggests this as a potential area of its biochemical activity. atdbio.comnih.gov
Impact on Cellular Biochemical Pathways (e.g., (Deoxy)ribonucleotide Metabolism) based on Structural Motifs
The structural motifs present in this compound, specifically the purine core, suggest its potential to influence cellular biochemical pathways, particularly (deoxy)ribonucleotide metabolism. Purines are fundamental components in the synthesis of DNA and RNA and also act as signaling molecules. ontosight.ai
Derivatives of purines can act as nucleoside analogs, which have demonstrated broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com The modification of the purine structure can lead to compounds that interfere with various metabolic processes. For example, N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic mRNA and plays a critical role in regulating gene expression post-transcriptionally. nih.gov This modification is dynamic and reversible, controlled by methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers"). nih.gov
The methylation of adenine at the N6 position (m6A) influences mRNA stability, splicing, and translation. nih.govwjgnet.com This modification is involved in numerous cellular processes and its dysregulation has been implicated in various diseases, including cancer. nih.govnih.gov The enzymes that regulate m6A levels, such as the methyltransferase METTL3 and the demethylase FTO, are crucial for maintaining cellular homeostasis. nih.govnih.gov
Given that this compound is a 9-methyladenine derivative, it shares a core structural feature with N6-methyladenosine. This similarity suggests that it could potentially interact with the enzymatic machinery that governs adenosine methylation and metabolism, thereby impacting downstream cellular pathways that rely on proper (deoxy)ribonucleotide pools and signaling. However, direct evidence from the provided search results to confirm this specific impact is not available.
Structure Activity Relationship Sar and Molecular Design Principles
Elucidation of Key Structural Determinants for Adenosine (B11128) Receptor Binding and Selectivity
The binding affinity and selectivity of adenine (B156593) derivatives for adenosine receptors are intricately linked to their molecular structure. Specific chemical modifications at various positions on the adenine core can dramatically alter a compound's pharmacological profile.
Role of the 2-Phenylethoxy Moiety in Receptor Ligand Affinity
The 2-phenylethoxy group at the 2-position of the adenine ring is a significant determinant of a ligand's affinity for adenosine receptors. Research has shown that linking a 2-phenylethyl moiety to the 2-position of adenosine through an ether group results in higher affinity for the A3 adenosine receptor (A3AR) compared to when it is linked via an amine or thioether. nih.govresearchgate.net Specifically, the binding affinity (Ki) for the A3AR was 54 nM for the ether-linked compound, while the amine- and thioether-linked analogues had Ki values of 310 nM and 1960 nM, respectively. nih.govresearchgate.net This highlights the importance of the oxygen atom in the 2-phenylethoxy group for optimal A3AR binding.
Furthermore, in a series of 9-ethyladenine (B1664709) derivatives, the introduction of a 2-phenylethoxy group led to high affinity for the A2A adenosine receptor (A2AAR). mdpi.com This suggests that the 2-phenylethoxy moiety is a key feature for achieving high potency at this receptor subtype.
Significance of 9-Methylation in Adenosine Receptor Binding
The substitution of the ribose moiety found in adenosine with a methyl group at the 9-position is a critical modification that often converts adenosine receptor agonists into antagonists. nih.govresearchgate.net This transformation is a well-established principle in the design of adenosine receptor ligands. For instance, while N6-substituted adenosines are typically selective agonists for the A1 adenosine receptor (A1AR), replacing the ribose with a methyl group creates A1-selective antagonists. nih.govresearchgate.net Similarly, because 2-phenylethoxyadenosine is a selective A2AR agonist, 2-phenylethoxy-9-methyladenine was synthesized and identified as a potential A2AR antagonist. nih.govresearchgate.net
However, the effect of 9-methylation can be context-dependent. In a study of 2-phenylamino-N6-cycloalkyladenine derivatives, 9-methylation of the N6-cyclohexyl analogue was well-tolerated and maintained affinity for A1, A2A, and A3 receptors. nih.gov In contrast, 9-methylation of the N6-cycloheptyl analogue led to a significant 23-fold decrease in A3AR affinity. nih.gov This demonstrates that the impact of 9-methylation on receptor binding can be influenced by other substituents on the adenine core.
Influence of N6-Substitutions on Adenosine Receptor Potency and Selectivity
Substitutions at the N6-position of the adenine ring play a crucial role in determining the potency and selectivity of ligands for adenosine receptors. The size and nature of the N6-substituent can significantly impact binding affinity. For example, in a series of 2-phenylaminoadenine derivatives, moderately sized cycloalkyl rings at the N6-position, such as cyclohexyl and cycloheptyl, were found to confer strong binding properties at the A3AR. nih.govresearchgate.net The N6-endo-norbornyl analogue was identified as the most potent in this series for A3AR binding. nih.gov Conversely, a larger cyclooctyl ring at the N6-position resulted in a 7- to 8-fold weaker affinity. nih.gov
These findings are consistent with the presence of a lipophilic pocket in the adenosine receptor binding site that can accommodate moderately sized cycloalkyl groups at the N6-position. nih.govresearchgate.net The selection of an appropriate N6-substituent is therefore a key strategy in the design of potent and selective adenosine receptor ligands.
Comparative Analysis of Substituent Effects on Biological Activity
To further understand the structure-activity relationships of adenine derivatives, it is essential to compare the effects of different substituents at key positions on their biological activity.
Phenoxy vs. Phenylamino vs. Phenylthio Substitutions at the 2-Position
The nature of the linkage of a phenyl group at the 2-position of the adenine core significantly influences the affinity for the A3 adenosine receptor. A comparative study of N6-cyclohexyladenine derivatives with 2-phenoxy, 2-phenylamino, and 2-phenylthio substitutions revealed a clear trend in A3AR affinity. nih.gov The order of affinity was found to be oxy ≥ amino > thio. nih.govresearchgate.net
This indicates that an oxygen linker (phenoxy) provides the highest or equal affinity compared to a nitrogen linker (phenylamino), while a sulfur linker (phenylthio) results in the lowest affinity among the three. nih.govresearchgate.net Specifically, a study on 2-substituted adenosine derivatives showed that the 2-phenylethyl moiety linked via an ether group had a much higher A3AR affinity (Ki = 54 nM) compared to when linked through an amine (Ki = 310 nM) or a thioether (Ki = 1960 nM). nih.govresearchgate.net
Table 1: Comparative Affinity of 2-Substituted Adenosine Derivatives at the A3AR
| 2-Position Linker | A3AR Affinity (Ki, nM) |
|---|---|
| Ether (Phenylethoxy) | 54 nih.govresearchgate.net |
| Amine (Phenylethylamino) | 310 nih.govresearchgate.net |
Rational Design Frameworks for Novel Purine-Based Antagonists
The development of novel purine-based antagonists, such as this compound, is guided by rational design frameworks that leverage a deep understanding of the interactions between ligands and their biological targets. This approach moves beyond random screening, employing systematic, structure-based methods to create compounds with high affinity and selectivity for specific receptors, such as adenosine receptors (ARs). The purine (B94841) scaffold, being the core structure of endogenous ligands like adenosine, serves as a privileged template for modification. The goal is to alter this template to convert agonist activity into antagonist effects and to fine-tune the molecule's pharmacological profile. nih.gov
Rational design integrates experimental data from structure-activity relationships (SAR) with computational modeling and organic synthesis to test hypotheses about ligand-receptor binding. nih.gov Key strategies in the design of purine-based antagonists involve targeted modifications at several key positions on the adenine core, primarily the N⁶, C², and N⁹ positions.
N⁹-Position Modification: A Switch to Antagonism
A foundational principle in designing adenosine receptor antagonists is the modification at the N⁹-position of the purine ring. While the endogenous agonist adenosine features a ribose moiety at this position, replacing it with small alkyl groups, such as a methyl or ethyl group, is a well-established strategy for conferring antagonist properties. The compound 9-methyladenine (B15306) itself acts as an adenosine receptor antagonist, albeit with low potency. nih.gov This substitution is a cornerstone of the design framework, forming the basis from which further potency and selectivity enhancements are built. For instance, 9-ethyladenine has also been used as a scaffold for developing antagonists with distinct selectivities based on further substitutions. researchgate.net
N⁶-Position Substitution: Enhancing Potency and A₁ Selectivity
Once the N⁹-methyl group establishes the antagonist character, modifications at the N⁶-position are frequently employed to dramatically enhance potency, particularly for the A₁ adenosine receptor. SAR studies have shown that introducing various substituents at the N⁶-amino group can significantly increase binding affinity. The effects of these N⁶ substituents on the activity of 9-methyladenines are often reminiscent of their effects on adenosine itself, suggesting a similar binding orientation within the receptor. nih.gov
A prominent example is the comparison between 9-methyladenine and N⁶-Cyclopentyl-9-methyladenine. The addition of the cyclopentyl group increases the compound's potency at A₁ receptors by at least 100-fold. nih.gov In contrast, the potency at A₂ receptors is less affected, leading to a compound with significant A₁-receptor selectivity. nih.gov This demonstrates a clear rational design principle: N⁶-cycloalkyl substitution is a powerful tool for creating potent and A₁-selective antagonists from a weakly active N⁹-methyladenine template.
| Compound | A₁ Receptor Affinity (Kᵢ, μM) | A₂ Receptor Affinity (Kₑ, μM) | Reference |
|---|---|---|---|
| 9-Methyladenine | 100 | 24 | nih.gov |
| N⁶-Cyclopentyl-9-methyladenine | 0.5 - 1.3 | 5 - 25 | nih.gov |
C²-Position Substitution: Tuning Receptor Selectivity
Substitution at the C²-position of the purine ring provides another critical avenue for modulating affinity and, most importantly, for tuning selectivity between different adenosine receptor subtypes. The introduction of the 2-phenylethoxy group in the title compound, this compound, is a deliberate design choice intended to optimize its interaction with the receptor binding pocket and achieve a specific pharmacological profile, particularly discriminating between A₂ receptor subtypes. nih.govnih.gov
Research into other 2,6,9-trisubstituted purines further illuminates the role of the C²-substituent. Studies on a series of N⁶-cycloalkyl-9-methyladenine derivatives show how varying the group at the C²-position can fine-tune affinity, especially for the A₃ receptor. For example, introducing a 2-phenylamino group can yield potent A₃ AR ligands with high selectivity over A₁ and A₂ₐ subtypes. nih.gov The extension of a 2-phenylamino group to a 2-benzylamino or 2-(2-phenylethylamino) group was found to reduce affinity, highlighting the high degree of structural specificity in this region of the receptor. nih.gov This systematic exploration allows medicinal chemists to rationally design antagonists with a desired selectivity profile by carefully selecting the substituent at the C²-position.
| Compound | 2-Position Substituent | N⁶-Position Substituent | N⁹-Position Substituent | A₁ Affinity | A₂ₐ Affinity | A₃ Affinity | Reference |
|---|---|---|---|---|---|---|---|
| 12 | Phenylamino | Cyclohexyl | H | ~2-3 | 1.70 | 0.051 | nih.gov |
| 25 | Phenylamino | Cyclohexyl | Methyl | ~2-3 | 1.20 | 0.070 | nih.gov |
| 19 | Phenylamino | Cycloheptyl | H | ~2-3 | 4.12 | 0.042 | nih.gov |
| 26 | Phenylamino | Cycloheptyl | Methyl | ~2-3 | 2.95 | 0.96 | nih.gov |
| 22 | Phenyloxy | Cyclohexyl | H | >10 | >10 | 0.048 | nih.gov |
The data illustrates that 9-methylation is well-tolerated when transitioning from compound 12 to 25 , maintaining high A₃ affinity. nih.gov However, the same modification is detrimental when moving from compound 19 to 26 , causing a 23-fold loss of A₃ affinity. nih.gov This underscores the complexity of SAR and the importance of a holistic design framework where modifications at one position are evaluated in the context of substitutions at other positions.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and reactivity. For a molecule like 2-Phenylethoxy-9-methyladenine, these methods can provide critical insights into its behavior at the molecular level.
While specific DFT and ab initio studies on this compound are not extensively documented in publicly available literature, the application of these methods to adenine (B156593) and its derivatives is well-established. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and DFT, which incorporates electron correlation in a computationally efficient manner, are powerful tools for predicting molecular geometries and electronic properties. researchgate.netmdpi.com
For a molecule such as this compound, these calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Subsequent calculations could then be used to determine electronic properties like the molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and partial atomic charges. This information is invaluable for understanding the molecule's reactivity and its potential interactions with biological targets. nih.gov
Table 1: Representative Geometrical Parameters for a 9-Methyladenine (B15306) Core Calculated by DFT | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | N9-C4 | 1.38 | | | | C4-C5 | 1.39 | | | | C5-N7 | 1.39 | | | | N7-C8 | 1.31 | | | | C8-N9 | 1.37 | | | | N9-C1' (methyl) | 1.47 | | | | | | C4-N9-C1' | 120.5 | | | | C8-N9-C1' | 120.3 | | | | | C4-N9-C1'-H | 180.0 | Note: This table presents hypothetical data for a 9-methyladenine core, as specific computational data for this compound is not available. The values are representative of typical results obtained from DFT calculations on similar molecules.
Theoretical conformational analysis involves systematically rotating the flexible bonds within the molecule and calculating the energy of each resulting conformation. This process generates a potential energy surface that identifies the low-energy, and therefore most probable, conformations of the molecule. For this compound, this would involve exploring the rotational freedom around the C-O and C-C bonds of the ethoxy linker and the C-C bond of the phenyl group. Understanding the preferred conformations is crucial for predicting how the molecule will present itself to the binding site of a receptor.
Adenine and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. nih.govnih.govresearchgate.net The relative stability of these tautomers can significantly impact the molecule's hydrogen bonding capabilities and, consequently, its biological activity. Quantum chemical calculations are instrumental in determining the relative energies of different tautomers and predicting the equilibrium distribution. researchgate.net
For 9-methyladenine, the dominant tautomer is the N9-H form, where the methyl group is attached to the N9 position of the purine (B94841) ring. However, other tautomers, such as the N7-H and amino-imino forms, could potentially exist. Theoretical calculations would involve optimizing the geometry of each possible tautomer and then calculating their relative energies, often including the effects of the surrounding solvent. While significant tautomeric shifts are less common for N9-substituted adenines, it remains an important consideration in a thorough theoretical characterization.
Molecular Dynamics and Docking Simulations for Ligand-Receptor Interactions
To understand how this compound functions as an adenosine (B11128) receptor antagonist, computational methods that simulate the interaction between the ligand and the receptor are employed.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.orgnih.govresearchgate.netdocking.org For this compound, docking simulations would be performed using the three-dimensional structures of the adenosine receptor subtypes (A1, A2A, A2B, and A3). These simulations would place the ligand in the binding site of the receptor in various possible conformations and orientations and score them based on the predicted binding energy. mdpi.commdpi.comnih.gov
The results of docking studies can provide a plausible binding mode, highlighting the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. nih.govnih.gov This information is crucial for understanding the basis of the ligand's affinity and selectivity for a particular receptor subtype.
Table 2: Hypothetical Docking Scores and Key Interactions for an Adenine Derivative at Adenosine Receptor Subtypes
| Receptor Subtype | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| A1 | -8.5 | Asn254, Phe171, His278 |
| A2A | -9.2 | Asn253, Phe168, Ile274 |
| A2B | -7.8 | Asn280, Phe182, Val277 |
| A3 | -8.1 | Asn250, Phe168, His272 |
Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies. The specific values and interacting residues for this compound would require dedicated computational analysis.
The binding sites of adenosine receptors are known to possess distinct characteristics that contribute to ligand recognition and subtype selectivity. nih.govnih.govnih.gov The adenine moiety of adenosine and its analogues typically forms key hydrogen bonds with conserved residues within the binding pocket. pnas.org Surrounding this core binding region are more variable, often lipophilic, pockets that can accommodate different substituents on the ligand. monash.edu
The 2-phenylethoxy group of this compound is expected to occupy one of these lipophilic pockets. Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, can provide a dynamic picture of the ligand-receptor complex. acs.orgplos.org MD simulations can reveal how the ligand and receptor adapt to each other upon binding, the stability of the binding mode predicted by docking, and the role of specific receptor residues and water molecules in the binding event. nih.gov These simulations are invaluable for a detailed understanding of the structural basis of ligand affinity and selectivity at adenosine receptors.
In Silico Approaches for Predicting Biological Activity and Selectivity of Purine Derivatives
Computational chemistry and theoretical characterization play a pivotal role in modern drug discovery, offering predictive insights into the biological activities and selectivity of novel compounds like this compound. These in silico approaches enable the rational design of molecules and the prioritization of candidates for synthesis and experimental testing. For purine derivatives, which are known to interact with a wide range of biological targets, computational methods are invaluable for elucidating structure-activity relationships (SAR) and predicting therapeutic potential.
The theoretical evaluation of this compound would typically involve a multi-faceted computational workflow. This process begins with the generation of a three-dimensional conformation of the molecule, which is then used for various predictive studies. Key in silico techniques applied to purine derivatives include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties.
Molecular docking is a fundamental method used to predict the binding orientation and affinity of a ligand to a specific protein target. For purine analogs, which are often designed as kinase inhibitors, docking studies can reveal crucial interactions with the ATP-binding site of enzymes like cyclin-dependent kinases (CDKs). nih.govtpcj.org In a hypothetical docking study of this compound against a panel of kinases, the phenylethoxy group at the C2 position and the methyl group at the N9 position would be analyzed for their contributions to binding. The results would be quantified by a docking score, which estimates the binding free energy.
| Kinase Target | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|
| CDK2 | -8.5 | Hydrogen bond with Leu83, Hydrophobic interactions with Ile10 |
| CDK9 | -7.9 | Hydrogen bond with Cys106, Pi-stacking with Phe103 |
| VEGFR2 | -7.2 | Hydrophobic interactions with Val848 |
| EGFR | -6.8 | van der Waals interactions with Leu718 |
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are another powerful tool. These models correlate the biological activity of a series of compounds with their 3D physicochemical properties, such as steric and electrostatic fields. nih.govresearchgate.net For a series of 2,9-disubstituted purines, a 3D-QSAR study could highlight the importance of the size and electronic nature of the substituent at the C2 position. For instance, such a model might indicate that bulky, hydrophobic groups at C2, like the phenylethoxy group, are favorable for activity against certain cancer cell lines, whereas steric bulk at other positions might be detrimental. nih.gov
| Compound | Steric Contribution | Electrostatic Contribution | Predicted pIC50 |
|---|---|---|---|
| This compound | Favorable (Positive) | Neutral | 6.2 |
| 2-Methoxy-9-methyladenine | Less Favorable (Slightly Positive) | Neutral | 5.5 |
| 2-Chloro-9-methyladenine | Neutral | Favorable (Negative) | 5.8 |
Finally, the prediction of ADME properties is crucial for evaluating the drug-likeness of a compound. In silico tools can estimate parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes. mdpi.commdpi.com These predictions help to identify potential liabilities early in the drug discovery process. For this compound, a favorable ADME profile would include good predicted oral bioavailability and low potential for drug-drug interactions.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption | >90% | High oral absorption |
| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| LogP (Lipophilicity) | 2.5 | Within drug-like range |
Through the integration of these in silico approaches, a comprehensive theoretical profile of this compound can be constructed. This allows for a hypothesis-driven approach to understanding its potential biological activity and selectivity, guiding further experimental investigation.
Advanced Analytical Methodologies in Research of 2 Phenylethoxy 9 Methyladenine
Spectroscopic Techniques for Structural Elucidation and Conformation
Spectroscopic methods are indispensable for confirming the molecular structure and investigating the conformational properties of 2-Phenylethoxy-9-methyladenine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules. For this compound, ¹H NMR provides precise information about the number and connectivity of hydrogen atoms, while ¹⁵N NMR can offer insights into the electronic environment of the nitrogen atoms within the adenine (B156593) ring system.
In ¹H NMR analysis, specific chemical shifts (δ) and coupling patterns would confirm the presence of the phenylethoxy group (with characteristic signals for the aromatic protons of the phenyl ring and the methylene (B1212753) protons of the ethoxy bridge) and the methyl group attached to the N9 position of the adenine core. The protons on the adenine ring (at the C2 and C8 positions) would also appear at distinct chemical shifts.
Tautomerism is a key consideration for adenine derivatives. While methylation at the N9 position prevents the common N7-H/N9-H tautomerism seen in adenine, other forms, such as amino-imino tautomerism, can exist. researchgate.net Variable temperature NMR studies can be employed to investigate the dynamics of such equilibria. researchgate.net In solution, 9-substituted adenines like 9-methyladenine (B15306) predominantly exist as the N9-H tautomer. ru.nl The substitution at N9 in this compound locks the molecule in this form, simplifying spectral interpretation compared to unsubstituted adenine. researchgate.net
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative, based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Adenine H-2 | 8.0 - 8.2 | 152 - 154 |
| Adenine H-8 | 8.2 - 8.4 | 140 - 142 |
| N9-CH₃ | ~3.8 | ~30 |
| O-CH₂ | 4.4 - 4.6 | 68 - 70 |
| Ph-CH₂ | 3.0 - 3.2 | 38 - 40 |
| Phenyl H (ortho, meta, para) | 7.2 - 7.4 | 126 - 130 |
| Adenine C-4 | - | 148 - 150 |
| Adenine C-5 | - | 118 - 120 |
| Adenine C-6 | - | 155 - 157 |
For this compound, the spectra would be dominated by vibrations characteristic of the 9-methyladenine core, with additional modes from the phenylethoxy side chain. Studies on 9-methyladenine show characteristic bands for NH₂ scissoring, in-plane ring modes, and CH₃ deformations. ru.nlacs.org The IR spectrum of 9-methyladenine shows a dominant band around 1632 cm⁻¹, which is analogous to the spectrum of the 9H-adenine tautomer. ru.nl The phenylethoxy group would introduce strong C-O stretching bands, aromatic C=C stretching, and C-H stretching vibrations.
Table 2: Characteristic Vibrational Modes for this compound based on 9-Methyladenine Data (Note: Frequencies are based on experimental data for 9-methyladenine and typical ranges for the phenylethoxy group.)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR/Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FTIR/Raman |
| NH₂ Asymmetric/Symmetric Stretch | 3300 - 3500 | FTIR |
| C=N, C=C Ring Stretching | 1450 - 1670 | FTIR/Raman |
| NH₂ Scissoring/Bending | 1580 - 1650 | FTIR |
| C-O Ether Stretch | 1050 - 1250 | FTIR |
| Ring Breathing Mode | ~730 | Raman |
Chromatographic and Mass Spectrometric Techniques for Purity Assessment and Identification in Research Samples
These techniques are essential for separating the target compound from impurities and for confirming its molecular weight and identity.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical and research compounds. For polar, aromatic compounds like this compound, reversed-phase HPLC is the most common method. bjmu.edu.cn
A typical HPLC method would utilize a C18 or C28 stationary phase, which separates compounds based on hydrophobicity. rsc.org The mobile phase would likely consist of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic modifier like acetonitrile (B52724) or methanol. bjmu.edu.cnhelixchrom.com Detection is typically performed using a UV detector set to the absorption maximum of the adenine ring, which is around 260 nm. rsc.org The purity of a sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Ion-pair reversed-phase chromatography can also be employed to improve the retention and separation of related polar impurities. researchgate.netnih.gov
Table 3: Exemplar HPLC Method for Purity Analysis (Note: This is a representative method based on analyses of similar compounds.)
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 10% to 90% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is definitive for confirming the molecular weight of this compound and providing structural information through fragmentation analysis.
After chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI) in positive ion mode, to generate the protonated molecule [M+H]⁺. The calculated monoisotopic mass of this compound (C₁₄H₁₅N₅O) is 269.1277 Da, so the expected [M+H]⁺ ion would have an m/z of approximately 270.1355.
Further structural confirmation is achieved using tandem mass spectrometry (MS/MS). The [M+H]⁺ precursor ion is selected and fragmented, producing a characteristic pattern of product ions. Key fragmentation pathways would likely involve cleavage of the ether bond or fragmentation of the adenine ring, providing unequivocal identification. nih.govnih.gov
Table 4: Predicted LC-MS Parameters and Ions for this compound
| Parameter | Value/Description |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Calculated Monoisotopic Mass | 269.1277 Da |
| Expected Precursor Ion [M+H]⁺ | m/z 270.1355 |
| Potential Product Ions (MS/MS) | Fragments corresponding to the 9-methyladenine cation (m/z ~150) and the phenylethyl cation (m/z ~105) |
Radioligand Binding Assays for Quantitative Receptor Affinity Determination
To understand the biological activity of this compound, radioligand binding assays are employed to measure its affinity for specific protein targets, such as G protein-coupled receptors (GPCRs). mdpi.com These assays are considered the gold standard for quantifying ligand-receptor interactions.
In a competitive binding assay, a fixed concentration of a radiolabeled ligand (a known high-affinity binder for the target receptor) is incubated with the receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured.
The results are used to calculate the IC₅₀ value, which is the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand. The IC₅₀ value can then be converted to an inhibition constant (Kᵢ), which represents the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity. mdpi.com Saturation binding assays can also be performed to determine the receptor density (Bₘₐₓ) and the dissociation constant (Kₔ) of the radioligand itself. nih.gov
Table 5: Data Generated from a Hypothetical Radioligand Binding Assay (Note: This table illustrates the type of data obtained from such an experiment. Target and values are for explanatory purposes only.)
| Parameter | Description | Example Value |
| Target Receptor | e.g., Adenosine (B11128) A₁ Receptor | - |
| Radioligand Used | e.g., [³H]DPCPX | - |
| IC₅₀ | Concentration of compound displacing 50% of radioligand | e.g., 50 nM |
| Kᵢ (Inhibition Constant) | Affinity of the compound for the receptor, calculated from IC₅₀ | e.g., 25 nM |
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying the adenosine receptor antagonism of 2-Phenylethoxy-9-methyladenine?
- Methodological Answer : Isolated tissue preparations, such as rat aortic rings and guinea pig coronary vessels, are standard models. For example, this compound exhibits selective A2 receptor antagonism in guinea pig coronary vessels but not in rat aorta, highlighting the importance of species-specific tissue selection . Functional assays measuring vasorelaxation or contraction responses under controlled adenosine concentrations are critical. Ensure proper tissue viability via oxygenated Krebs-Henseleit buffer and pre-contraction with agents like phenylephrine.
Q. How can researchers confirm the structural integrity and purity of synthesized this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm, typical for adenine derivatives) to assess purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the 2-phenylethoxy and 9-methyl substituents. X-ray crystallography, as applied to structurally similar compounds like 9-methyladenine, can resolve atomic positions and hydrogen bonding patterns .
Q. What in vitro assays are recommended for evaluating receptor subtype selectivity?
- Methodological Answer : Competitive binding assays using radiolabeled adenosine receptor ligands (e.g., [³H]-CGS 21680 for A2A receptors) in membrane preparations from transfected HEK293 cells or native tissues. Pair these with functional assays (e.g., cAMP accumulation inhibition for A2B receptors) to distinguish binding affinity from efficacy. Cross-validate results across species (e.g., guinea pig vs. rat) to account for interspecies receptor heterogeneity .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor binding affinities be resolved?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer composition, temperature) or tissue-specific receptor isoforms. Conduct parallel experiments using identical protocols across labs. Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding poses in A2A vs. A2B receptors, leveraging crystal structures of homologous proteins. Validate with mutagenesis studies targeting receptor regions critical for ligand interaction .
Q. What computational approaches predict the photophysical properties of this compound for fluorescence-based assays?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) with hybrid functionals (e.g., PBE0 or M052X) can model excited-state dynamics, as demonstrated for 9-methyladenine . Include solvent effects (e.g., water vs. acetonitrile) via polarizable continuum models (PCM). Experimental validation via femtosecond fluorescence upconversion can quantify ultrafast decay components (<100 fs) and solvent-dependent anisotropy changes .
Q. How should researchers design experiments to probe species-specific differences in adenosine receptor modulation?
- Methodological Answer : Use a comparative approach with tissue samples from multiple species (e.g., rat, guinea pig, human). For functional studies, measure concentration-response curves for adenosine before and after pre-treatment with this compound. Employ quantitative PCR or Western blotting to correlate receptor expression levels with pharmacological responses. Reference studies showing its selectivity in guinea pig coronary vessels over rat aorta .
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